molecular formula C24H31N3O5 B2509217 5-(2-(2,6-dimethylmorpholino)-2-oxoethoxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one CAS No. 898464-99-8

5-(2-(2,6-dimethylmorpholino)-2-oxoethoxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one

Katalognummer B2509217
CAS-Nummer: 898464-99-8
Molekulargewicht: 441.528
InChI-Schlüssel: WBADWPJAUKPTHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis and Biological Evaluation

The first paper discusses the synthesis of a new series of 1-arylpyrazoles, which are potent σ1 receptor (σ1R) antagonists. The study highlights the importance of the pyrazole substituents and the necessity of a basic amine for activity. The research indicates that the ethylenoxy spacer and small cyclic amines are crucial for achieving selectivity for σ1R over σ2R. Among the compounds synthesized, compound 28, known as S1RA or E-52862, emerged as a promising candidate due to its high activity in neurogenic pain models and favorable physicochemical, safety, and ADME properties. This compound was selected for clinical development based on its antinociceptive effects in neuropathic pain models .

Synthesis, Docking Study, and Neuroprotective Effects

The second paper focuses on the synthesis of novel pyrano[3,2-c]chromene derivatives with morpholine/phenylpiperazine moieties. These compounds were evaluated for their inhibitory activities against acetylcholinesterase (AChE) and butylcholinesterase (BuChE). Compound 6c was identified as having the highest AChE inhibitory activity and demonstrated mixed-type inhibition, which was supported by docking studies. Although the β-secretase inhibition was low, compounds 6c, 7b, 6g, and 7d exhibited significant neuroprotective effects against H2O2-induced oxidative stress in PC12 cells .

Molecular Structure Analysis

Both papers describe compounds with complex molecular structures that include a morpholine moiety, which is a common feature in pharmacologically active molecules. The presence of a phenylpiperazine moiety in the compounds from the second paper suggests potential interactions with neurotransmitter receptors, which may contribute to their neuroprotective effects . The molecular structure of S1RA from the first paper includes a 1-arylpyrazole core, which is essential for its activity as a σ1 receptor antagonist .

Chemical Reactions Analysis

The synthesis of these compounds involves multiple steps, including the formation of the pyrano[3,2-c]chromene core and the attachment of various substituents that are critical for biological activity. The reactions likely involve cyclization, alkylation, and amide formation, as these are common steps in the synthesis of heterocyclic compounds. The specific chemical reactions are not detailed in the abstracts, but they are crucial for achieving the desired selectivity and potency of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and lipophilicity, are important for their pharmacokinetic profiles. The first paper mentions good physicochemical properties for S1RA, which suggests that it has favorable characteristics for oral bioavailability . The second paper does not provide specific details on the physical and chemical properties of the synthesized compounds, but their activity in biological assays implies that they have suitable properties for interacting with their target enzymes .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Research in the synthesis and structural analysis of related compounds focuses on exploring their chemical properties and potential applications. For example, the synthesis and crystal structures of specific compounds, such as 1-[2-(5-methyl-2-benzoxazolinone-3-yl)acetyl]-3-phenyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole, have been determined by various analytical techniques. These studies often include density functional theory (DFT) calculations to compare experimental data with theoretical models, providing insights into molecular geometries, electrostatic potential maps, and frontier molecular orbitals (Şahin et al., 2011).

Pharmacological Research

Compounds with similar structural features have been studied for their pharmacological properties, such as neurotropic and neuroleptic activities. For instance, derivatives of 2-dialkylamino-4-oxo-4H-naphtho[1,2-b]pyrans have shown clear neurotropic activity of the neuroleptic type, highlighting the potential for developing new therapeutic agents (Ermili et al., 1976).

Synthesis of Novel Derivatives

The creation of novel derivatives, such as ketone derivatives of propargylamines as synthetic equivalents of conjugated 2,4,1-enynones, showcases the potential for the synthesis of new compounds with unique properties. These compounds can exhibit fluorescent abilities and are developed through interactions with arylhydrazines, demonstrating a method for synthesizing 5-arylethynyl-substituted 4,5-dihydro-1H-pyrazoles and similarly structured 1H-pyrazoles (Odin et al., 2022).

Antimicrobial and Anticancer Agents

The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlight the potential medicinal applications of these compounds. This research underlines the versatility of pyran and pyrazole derivatives in addressing various health conditions, from bacterial infections to cancer (Rahmouni et al., 2016).

Neuroprotective Effects

Studies on pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety for their neuroprotective effects against oxidative stress demonstrate the potential of these compounds in treating neurological conditions. Such research emphasizes the importance of structural functionality in developing compounds with specific biological activities (Sameem et al., 2017).

Eigenschaften

IUPAC Name

5-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5/c1-18-13-27(14-19(2)32-18)24(29)17-31-23-16-30-21(12-22(23)28)15-25-8-10-26(11-9-25)20-6-4-3-5-7-20/h3-7,12,16,18-19H,8-11,13-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBADWPJAUKPTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.